rac 4-Amino Deprenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac 4-Amino Deprenyl: is a chemical compound known for its role as a selective and irreversible inhibitor of the monoamine oxidase-B enzyme. This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of rac 4-Amino Deprenyl typically involves the reaction of propargylamine with a suitable aromatic aldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: : rac 4-Amino Deprenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

rac 4-Amino Deprenyl has a wide range of scientific research applications:

Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.

Biology: Studied for its effects on enzyme activity and cellular processes.

Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and major depressive disorder.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mecanismo De Acción

The primary mechanism of action of rac 4-Amino Deprenyl involves the selective and irreversible inhibition of the monoamine oxidase-B enzyme. This inhibition prevents the breakdown of dopamine in the brain, thereby increasing its availability. The compound also exhibits neuroprotective properties by reducing oxidative stress and modulating cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Selegiline: Another selective monoamine oxidase-B inhibitor with similar therapeutic applications.

R-Deprenyl: The R-enantiomer of deprenyl, known for its neuroprotective properties.

Uniqueness: : rac 4-Amino Deprenyl is unique due to its specific molecular structure, which allows for selective inhibition of the monoamine oxidase-B enzyme. This selectivity makes it particularly effective in treating neurological disorders without affecting other monoamine oxidase enzymes .

Actividad Biológica

Rac 4-Amino Deprenyl, also known as deprenyl or selegiline, is a monoamine oxidase inhibitor (MAOI) primarily used in the treatment of Parkinson's disease and major depressive disorder. This compound has garnered attention due to its neuroprotective properties and potential to enhance catecholaminergic activity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

This compound exerts its effects through several mechanisms:

- Monoamine Oxidase Inhibition : It selectively inhibits monoamine oxidase B (MAO-B), leading to increased levels of dopamine in the brain. This action is particularly beneficial in Parkinson's disease, where dopamine depletion is a significant issue .

- Catecholaminergic Activity Enhancement : The compound enhances catecholamine release, which can improve mood and cognitive function .

- Neuroprotection : this compound has been shown to protect neurons from oxidative stress and apoptosis, potentially through the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production .

Biological Activity and Effects

The biological activity of this compound has been explored through various studies, highlighting its effects across different systems:

-

Neuroprotective Effects :

- In vitro studies have demonstrated that this compound protects PC12 cells from neurotoxic agents like 6-hydroxydopamine and rotenone by reducing oxidative stress .

- A study indicated that deprenyl treatment resulted in increased cell-cell adhesion in neuronal cell lines, suggesting enhanced cellular interactions that may contribute to neuroprotection .

- Impact on Dopaminergic Systems :

- Antidepressant Properties :

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Parkinson's Disease Management : A longitudinal study involving patients with early-stage Parkinson's showed that those treated with this compound experienced a slower progression of motor symptoms compared to those on standard dopaminergic therapy alone. The study attributed this effect to the compound's neuroprotective properties and enhanced dopaminergic transmission .

- Depression Treatment : In a randomized controlled trial assessing the antidepressant effects of this compound, participants reported significant reductions in depressive symptoms over a 12-week period. The results suggested that this compound could serve as an effective adjunct therapy for major depressive disorder .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

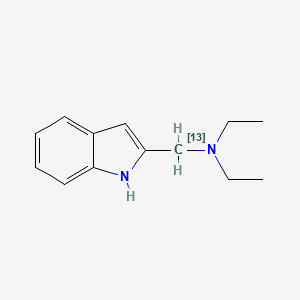

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKZFKQVUVQDW-DETAZLGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.